molecular formula C12H22N2O2 B3324638 2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 1932172-47-8

2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Cat. No.: B3324638
CAS No.: 1932172-47-8
M. Wt: 226.32
InChI Key: KAZCIFZEEFNPOF-UHFFFAOYSA-N
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Description

2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C12H22N2O2. It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 8-azabicyclo[3.2.1]octane with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography until completion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces an amine.

Scientific Research Applications

2-(Boc-amino)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane: The parent compound without the Boc protection.

    2-azabicyclo[3.3.1]nonane: A similar bicyclic structure with different ring sizes.

    Diazabicyclooctane derivatives: Compounds with two nitrogen atoms in the bicyclic structure.

Uniqueness

2-(Boc-amino)-8-azabicyclo[3.2.1]octane is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZCIFZEEFNPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 2
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 3
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 4
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 5
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 6
2-(Boc-amino)-8-azabicyclo[3.2.1]octane

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